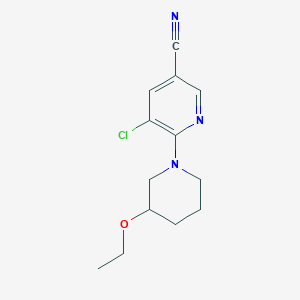
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile
カタログ番号 B2957282
CAS番号:
1311627-93-6
分子量: 265.74
InChIキー: FKXZWKBHTZFBQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1311627-93-6 . It has a molecular weight of 265.74 and its IUPAC name is 5-chloro-6-(3-ethoxy-1-piperidinyl)nicotinonitrile . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClN3O/c1-2-18-11-4-3-5-17(9-11)13-12(14)6-10(7-15)8-16-13/h6,8,11H,2-5,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用
Synthesis and Structural Analysis
- Pyridine derivatives, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, have been synthesized from chloropyridine precursors and analyzed for structural differences using X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. These studies provide insights into the structural features of related compounds (Tranfić et al., 2011).
Building Blocks for Chemical Synthesis
- Compounds like 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile serve as versatile building blocks for synthesizing various pyridine systems, demonstrating the potential of related chloropyridine compounds in chemical synthesis (Abdel-Mohsen & Geies, 2008).
Exploration in Antimicrobial Agents
- Some pyridine derivatives have been explored as potential antibacterial agents, indicating the potential application of similar chloropyridine compounds in developing new antimicrobial substances (Abdel-Mohsen & Geies, 2009).
Optical and Spectroscopic Properties
- The optical properties of pyridine derivatives have been investigated through absorption and fluorescence spectroscopy, providing a basis for understanding the photophysical properties of similar chloropyridine compounds (Jukić et al., 2010).
Inhibitory Activities
- Certain pyridine derivatives, like 6-chloro-pyridonepezils, have been evaluated as cholinesterase inhibitors, suggesting the potential of chloropyridine compounds in medicinal chemistry, particularly in the treatment of diseases like Alzheimer's (Samadi et al., 2013).
Corrosion Inhibition
- Pyrazolopyridine derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel, indicating the application of chloropyridine compounds in industrial and engineering contexts (Dandia et al., 2013).
特性
IUPAC Name |
5-chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-2-18-11-4-3-5-17(9-11)13-12(14)6-10(7-15)8-16-13/h6,8,11H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXZWKBHTZFBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3-butoxyphenyl)-4-chloro-3-nitrobenzamide
313960-77-9
2-Chloro-6-fluorobenzene-1,4-diamine
601493-12-3



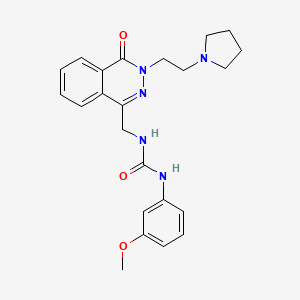

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2957211.png)

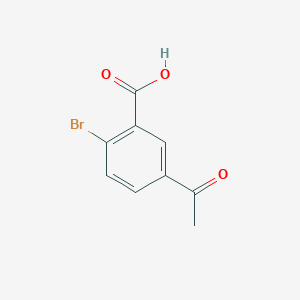
![1-[5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2957215.png)

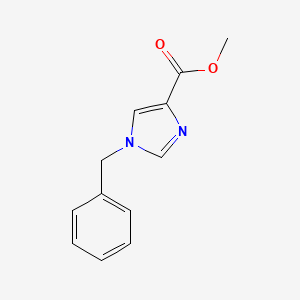
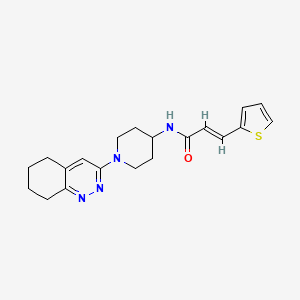
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2957219.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2957220.png)
![5-[(2-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2957222.png)